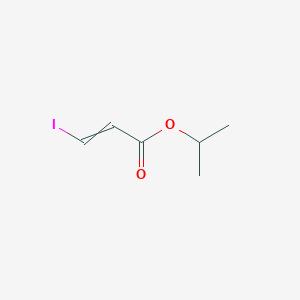

Isopropyl 3-iodoacrylate

Description

Contextual Significance of α,β-Unsaturated Esters in Advanced Chemical Transformations

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated to a carbon-carbon double bond. This structural arrangement is not merely incidental; it imparts unique reactivity that makes these compounds fundamental building blocks in organic chemistry. fiveable.me They are key structural components in a wide array of biologically active molecules and natural products. rsc.orgrsc.org

The significance of α,β-unsaturated esters stems from their conjugated π-system. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity is harnessed in several powerful carbon-carbon and carbon-heteroatom bond-forming reactions. One of the most prominent examples is the Michael reaction, or conjugate addition, where a wide variety of nucleophiles can be added to the β-position. fiveable.me Furthermore, these compounds are excellent dienophiles in Diels-Alder reactions and can participate in various other transformations, including cycloadditions and enantioselective hydrogenations. rsc.org The ability to stereoselectively synthesize either the (E) or (Z) isomer of an α,β-unsaturated ester is of high importance, as the geometry of the double bond can significantly influence the biological activity of the final product. rsc.orgrsc.org

Table 1: Key Reactions Involving α,β-Unsaturated Esters

| Reaction Type | Description |

|---|---|

| Michael Addition | Conjugate addition of a nucleophile to the β-carbon of the unsaturated system. fiveable.me |

| Claisen Condensation | A carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. fiveable.me |

| Horner-Wadsworth-Emmons Reaction | A reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce, predominantly, an (E)-alkene. rsc.org |

| Wittig Reaction | A reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to give an alkene. beilstein-journals.org |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction where the α,β-unsaturated ester can act as the dienophile. |

| Enantioselective Hydrogenation | Reduction of the carbon-carbon double bond to create stereocenters, often with high enantioselectivity. rsc.org |

Importance of Vinyl Iodides as Versatile Synthetic Intermediates

Vinyl iodides are organic compounds where an iodine atom is directly attached to an alkene function. They are highly valued as versatile intermediates in organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. wikipedia.org This utility is primarily due to the nature of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest, which facilitates its oxidative addition to a transition metal catalyst under milder reaction conditions than those required for the corresponding vinyl bromides or chlorides. wikipedia.org

This enhanced reactivity makes vinyl iodides exceptional coupling partners in a host of cornerstone reactions of modern synthesis, including the Suzuki, Heck, Stille, and Sonogashira couplings. wikipedia.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The ability to create complex molecular structures, such as those found in pharmaceuticals and natural products, often relies on the strategic use of vinyl iodides. wikipedia.org Furthermore, the synthesis of vinyl iodides can often be achieved with high stereoselectivity, producing specific (E) or (Z) isomers, which is crucial as the stereochemistry is typically retained in subsequent cross-coupling reactions. wikipedia.org Beyond cross-coupling, vinyl iodides can be converted into other useful functionalities, such as vinyl Grignard reagents or vinyl lithium species, further expanding their synthetic utility. wikipedia.org

Table 2: Carbon-Halogen Bond Dissociation Energies in Vinyl Halides

| Bond | Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |

|---|---|---|

| C-F | ~115 | Very strong, generally unreactive in cross-coupling. wikipedia.org |

| C-Cl | ~83.7 | Stronger than C-Br and C-I, requires more forcing reaction conditions. wikipedia.org |

| C-Br | ~72.1 | Weaker than C-Cl, commonly used in cross-coupling. wikipedia.org |

| C-I | ~57.6 | Weakest of the series, most reactive in oxidative addition, allowing for milder reaction conditions. wikipedia.org |

Overview of Current Research Trajectories Pertaining to Isopropyl 3-Iodoacrylate

This compound, particularly the (Z)-isomer, has emerged as a subject of significant research interest due to its bifunctional nature. It serves as a valuable building block for creating a wide array of complex organic compounds. xdbiochems.com A common method for its synthesis involves the reaction of isopropyl propiolate with sodium iodide in acetic acid. google.com

Current research focuses on exploiting its unique reactivity in several key areas:

Stereospecific Synthesis: A major research thrust is the use of (Z)-isopropyl 3-iodoacrylate in stereospecific substitution reactions. Studies have shown that in the presence of specific bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), it can react with nucleophiles like phenols and N-heterocycles to yield substituted acrylates while retaining the original stereochemistry. nih.govscispace.com This control is critical for the synthesis of biologically active molecules where specific isomers are required.

Pharmaceutical Intermediates: The compound is a key intermediate in the synthesis of potential pharmaceutical agents. xdbiochems.com For instance, it has been utilized in the preparation of hydrazide-containing compounds that act as nuclear transport modulators. google.com The iodoacrylate moiety can act as a reactive handle for linking to other molecules or drug targets. xdbiochems.com

Cross-Coupling Reactions: As a vinyl iodide, this compound is a valuable substrate for various cross-coupling reactions. xdbiochems.comchemshuttle.com Research has explored its use in copper-catalyzed reactions with terminal alkynes, demonstrating its utility in forming new carbon-carbon bonds. psu.edu These reactions are fundamental for building molecular complexity.

Polymer and Materials Science: There is potential for (Z)-isopropyl 3-iodoacrylate to be used in materials science. xdbiochems.com It could function as a monomer in polymerization reactions, allowing for the creation of polymers with unique physical, mechanical, or thermal properties. xdbiochems.com The vinyl iodide functionality can also be incorporated as a chain-end group on polymers, which can then be used for further modifications or for grafting onto surfaces. ntu.edu.sg

Table 3: Selected Research Applications of (Z)-Isopropyl 3-Iodoacrylate

| Research Area | Reaction | Key Finding | Reference |

|---|---|---|---|

| Stereospecific Synthesis | Base-mediated substitution with phenols or N-heterocycles | DABCO was found to be an effective base for achieving stereospecific conversion to the corresponding (Z)-aryloxy or (Z)-amino acrylates. | nih.govscispace.com |

| Pharmaceutical Synthesis | Synthesis of triazole derivatives | Used as a key building block for creating complex heterocyclic structures intended as nuclear transport modulators. | google.com |

| Cross-Coupling | Copper-catalyzed coupling with Phenylacetylene | Demonstrated to be an effective substrate in Sonogashira-type coupling reactions. | psu.edu |

| Polymer Chemistry | Radical addition to polymer chain ends | The related transformation of polymer-iodides with alkynes suggests a pathway for creating vinyl iodide chain-end functionalized polymers. | ntu.edu.sg |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9IO2 |

|---|---|

Molecular Weight |

240.04 g/mol |

IUPAC Name |

propan-2-yl 3-iodoprop-2-enoate |

InChI |

InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3 |

InChI Key |

NHOLWHQNCDTEHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=CI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl 3 Iodoacrylate and Its Stereoisomers

Direct Esterification and Hydroiodination Approaches to 3-Iodoacrylate Esters

A primary and straightforward route to 3-iodoacrylate esters involves the initial formation of a propiolate ester followed by the addition of hydriodic acid (HI) across the alkyne. This approach allows for the direct incorporation of the required ester group prior to the introduction of the vinyl iodide functionality.

Synthesis from Propiolic Acid Derivatives and Isopropanol (B130326)

The synthesis of the precursor, isopropyl propiolate, can be achieved through standard esterification methods. The direct reaction of propiolic acid with isopropanol under acidic catalysis is a common approach. To drive the reaction to completion, dehydrating agents or techniques to remove the water byproduct are often employed. Alternative methods may involve the use of more reactive propiolic acid derivatives, such as the corresponding acyl chloride or anhydride, to facilitate a more rapid and high-yielding reaction with isopropanol.

Hydroiodination of Isopropyl Propiolate

The addition of HI across the triple bond of isopropyl propiolate is a critical step in forming the target molecule. This transformation, known as hydroiodination, can be performed using various iodine sources. A widely utilized and effective method involves reacting the propiolate ester with an excess of sodium iodide (NaI) in a protic acid solvent, such as glacial acetic acid. orgsyn.orgsigmaaldrich.cnresearchgate.net The acetic acid acts as the proton source, generating HI in situ, which then adds across the alkyne. This method is noted for its operational simplicity and use of inexpensive and stable reagents.

Stereoselective Formation of (Z)- and (E)-Isopropyl 3-Iodoacrylate

The stereochemical outcome of the hydroiodination reaction is of significant importance, as the (Z) and (E) isomers can exhibit different reactivity in subsequent transformations. myskinrecipes.com

The hydroiodination of propiolate esters using sodium iodide in acetic acid is highly stereoselective, predominantly yielding the (Z)-isomer. orgsyn.orgresearchgate.net This high degree of stereocontrol is a key advantage of the method. The reaction proceeds via a syn-addition of HI across the triple bond, leading to the Z-configuration where the iodine and the ester group are on the same side of the double bond.

Obtaining the (E)-isomer often requires a different strategy. While direct anti-addition is less common, the (E)-isomer can be accessed through the isomerization of the thermodynamically less stable (Z)-isomer. Furthermore, certain reaction conditions or alternative synthetic routes, such as those involving organometallic intermediates, can be tailored to favor the formation of the (E)-3-iodoacrylate product. orgsyn.org

Table 1: Summary of Hydroiodination for (Z)-3-Iodoacrylate Esters

| Precursor | Reagents | Solvent | Key Outcome |

|---|---|---|---|

| Ethyl Propiolate | Sodium Iodide | Acetic Acid | Highly regio- and stereospecific formation of Ethyl (Z)-β-iodoacrylate (>99% Z isomer). orgsyn.org |

| Propiolic Acid | Methylmagnesium Iodide | THF | High-yield synthesis of the Z-isomer of 3-iodoacrylic acid. researchgate.net |

Palladium-Catalyzed Carbonylation Routes to (E)-3-Iodoacrylate Esters from Dihaloalkenes

Palladium-catalyzed carbonylation reactions provide a powerful tool for the synthesis of esters from organic halides. rsc.orgnih.gov This methodology can be adapted for the synthesis of 3-iodoacrylate esters, often with a high degree of stereocontrol. A related strategy involves the palladium-catalyzed carbonylation of terminal acetylenes in the presence of an alcohol and a halogen source. For instance, reacting terminal acetylenes with alcohols and carbon monoxide using a PdCl₂ catalyst and an excess of cupric chloride can produce (Z)-3-chloroacrylate esters stereospecifically. cmu.edufigshare.com By modifying the halide source, this approach could potentially be extended to synthesize iodo-variants.

While direct carbonylation of a dihaloalkene specifically to isopropyl 3-iodoacrylate is not extensively documented, the principles of palladium catalysis suggest its feasibility. Such a reaction would likely involve the oxidative addition of a palladium(0) complex to the more reactive C-I bond of a 1,2-dihaloalkene, followed by CO insertion, and subsequent nucleophilic attack by isopropanol to yield the target (E)-ester after reductive elimination. The stereochemistry of the starting dihaloalkene would be crucial in determining the final product's geometry.

Halide Exchange and Olefination Strategies for Vinyl Iodide Derivatives

Alternative strategies to direct hydroiodination involve the synthesis of a vinyl precursor followed by the introduction of the iodide. These methods can offer different pathways to access the target molecule, sometimes with complementary stereoselectivity.

Halide exchange reactions provide a route to vinyl iodides from other, more readily available vinyl halides, such as vinyl bromides or chlorides. nih.gov This transformation is valuable because vinyl iodides are often more reactive in subsequent cross-coupling reactions. wikipedia.org Copper(I) catalysts, in conjunction with a source of iodide like sodium iodide or potassium iodide, have proven effective in mediating the stereospecific conversion of vinyl bromides to vinyl iodides under mild conditions. nih.govorganic-chemistry.org This allows for the synthesis of this compound from its corresponding bromo- or chloro-analogs while retaining the original stereochemistry of the double bond.

Olefination reactions build the carbon-carbon double bond from carbonyl precursors. Several named reactions are particularly useful for synthesizing vinyl iodides with high stereoselectivity:

Takai Olefination: This reaction utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into vinyl iodides, showing high selectivity for the (E)-isomer. wikipedia.org

Barton's Hydrazone Iodination: This method involves the formation of a hydrazone from a ketone or aldehyde, which is then treated with iodine to yield a vinyl iodide. wikipedia.orgchem-station.com

These olefination methods could be applied to a glyoxylate-derived precursor to construct the this compound backbone.

Table 2: Comparison of Halogen Exchange and Olefination Methods

| Method | Precursor Type | Key Reagents | Typical Stereoselectivity |

|---|---|---|---|

| Halide Exchange | Vinyl Bromide/Chloride | Copper(I) Catalyst, KI or NaI | Stereospecific (retains original geometry) organic-chemistry.org |

| Takai Olefination | Aldehyde | Iodoform, Chromium(II) Chloride | High (E)-selectivity wikipedia.org |

| Barton Hydrazone Iodination | Aldehyde/Ketone | Hydrazine, Iodine, Base | Dependent on substrate wikipedia.orgchem-station.com |

Modular Synthesis and Derivatization of the Isopropyl Ester Moiety

In some synthetic strategies, it may be advantageous to introduce the isopropyl ester group at a later stage. This modular approach allows for the synthesis of a common intermediate, such as 3-iodoacrylic acid, which can then be esterified with various alcohols.

The direct esterification of 3-iodoacrylic acid with isopropanol, typically under acidic conditions (e.g., using sulfuric acid), is a fundamental method. nih.gov Alternatively, enzymatic or biocatalytic methods, employing lipases, can offer a milder and more selective route to the isopropyl ester, proceeding under solvent-free or non-aqueous conditions. researchgate.netekb.eg

Another powerful technique is transesterification, where a different ester of 3-iodoacrylic acid (e.g., a methyl or ethyl ester) is converted into the isopropyl ester by reacting it with isopropanol in the presence of an acid or base catalyst. google.com This method is driven to completion by removing the lower-boiling alcohol byproduct. Recently, reactive distillation has been explored as an efficient process for producing isopropanol via transesterification of isopropyl acetate (B1210297), a technology that could be conceptually applied to the synthesis of other isopropyl esters. researchgate.net These modular approaches provide flexibility in the synthesis and allow for the late-stage diversification of the ester functionality.

Comprehensive Reactivity and Mechanistic Investigations of Isopropyl 3 Iodoacrylate

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Vinyl Iodide Motif

The carbon-iodine bond in vinyl iodides like isopropyl 3-iodoacrylate is the weakest among the vinyl halides, with a bond dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This characteristic facilitates oxidative addition to low-valent transition metal centers, such as Palladium(0), which is the crucial initial step in many cross-coupling catalytic cycles. wikipedia.org Consequently, vinyl iodides are highly reactive coupling partners, often enabling reactions to proceed under milder conditions compared to their bromide or chloride analogs. wikipedia.org

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille Couplings)

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. wikipedia.org The electron-withdrawing nature of the acrylate (B77674) group activates the vinyl iodide toward oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of a vinyl iodide with a boronic acid generally proceeds with a Pd(0) catalyst, a base (such as K₂CO₃ or Cs₂CO₃), and a suitable ligand in an appropriate solvent system.

Heck Reaction: The Heck reaction couples the vinyl iodide with an alkene to form a new, substituted alkene. wikipedia.org This reaction is a powerful tool for creating complex olefinic structures. The process typically involves a palladium catalyst, a base (like triethylamine), and a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The reaction with this compound would lead to the formation of substituted dienes or polyenes, which are valuable synthetic intermediates.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of conjugated enynes. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Stille Coupling: The Stille reaction couples the vinyl iodide with an organotin reagent (organostannane). wikipedia.org This method is valued for its tolerance of sensitive functional groups, as organostannanes are stable to air and moisture. The stereochemistry of the vinyl iodide is typically retained in the coupled product. wikipedia.org

Below is a representative table of conditions for these palladium-catalyzed reactions with a generic vinyl iodoacrylate.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

| Stille | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | None (or additive like CuI) | THF, Dioxane, DMF |

Copper-Mediated Cross-Coupling Processes with Diverse Nucleophiles (e.g., Phenols, N-Heterocycles)

While palladium catalysis is prevalent, copper-catalyzed reactions offer a cost-effective and powerful alternative for forming carbon-heteroatom bonds. The reactivity of this compound extends to these copper-mediated processes.

Coupling with Phenols (O-Arylation/O-Vinylation): The copper-catalyzed Ullmann condensation and related methodologies allow for the coupling of vinyl halides with phenols to form vinyl aryl ethers. These reactions typically employ a copper(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand and a base. nih.govresearchgate.net The coupling of this compound with a phenol (B47542) would yield an isopropyl 3-aryloxyacrylate derivative. Ligand selection, such as picolinic acid, can be crucial for achieving high yields, especially with sterically hindered substrates. nih.gov

Coupling with N-Heterocycles (N-Arylation/N-Vinylation): Copper catalysis is also widely used for the N-arylation and N-vinylation of nitrogen-containing heterocycles like imidazoles, pyrazoles, and indoles. kaist.ac.kr These reactions are fundamental in medicinal chemistry. A typical system involves a copper(I) catalyst, a base such as K₂CO₃ or LiOtBu, and a high-boiling polar solvent like DMF. nih.govorganic-chemistry.org The reaction of this compound would attach the acrylate moiety to a nitrogen atom of the heterocycle.

The table below summarizes typical conditions for these copper-catalyzed couplings.

| Nucleophile | Typical Catalyst | Ligand (if any) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenols | CuI, Cu₂O | Picolinic acid, 8-Hydroxyquinoline-N-oxide | K₃PO₄, Cs₂CO₃ | DMSO, DMF | 80-120 |

| N-Heterocycles | CuI, CuO | None or Phenanthroline | K₂CO₃, LiOtBu | DMF, Toluene | 110-140 |

Stereospecificity and Stereoretention in Cross-Coupling Transformations

A critical aspect of reactions involving vinyl halides is the stereochemical outcome. For this compound, which can exist as either the (E) or (Z) isomer, it is crucial that cross-coupling reactions proceed with high stereochemical fidelity.

In the majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, the configuration of the double bond in the vinyl iodide is retained in the product. wikipedia.orgwikipedia.org This stereoretention is a consequence of the concerted nature of the key oxidative addition and reductive elimination steps in the catalytic cycle. For instance, if the starting material is (Z)-isopropyl 3-iodoacrylate, the resulting coupled product will predominantly have the (Z)-configuration.

However, isomerization of the double bond can occasionally occur, particularly in substrates where the double bond is conjugated with an electron-withdrawing group, as is the case with acrylates. beilstein-journals.orgnih.gov This isomerization might happen at the stage of the organopalladium intermediate before reductive elimination. The choice of ligand and reaction conditions can influence the degree of stereoretention, with some ligand systems promoting isomerization more than others. beilstein-journals.org For Heck reactions, while syn-addition of the organopalladium species to the alkene followed by syn-β-hydride elimination is the standard mechanism, isomerization of the final product can occur under the reaction conditions. libretexts.org

Borylative Couplings of Vinyl Iodides

Borylative coupling represents a powerful transformation where a vinyl iodide is converted into a versatile alkyl boronic ester. Recent advancements have established transition-metal-free methods for this transformation. rsc.orgrsc.org This process typically involves a two-step sequence that can be performed in one pot:

Hydroboration: The vinyl iodide undergoes a regioselective hydroboration. For example, reaction with BCl₃ and a silane (B1218182) like triethylsilane (Et₃SiH) generates an α-iodoalkyl borane (B79455) intermediate. nih.govresearchgate.net

1,2-Metallate Rearrangement: This intermediate is then treated with an organometallic nucleophile (e.g., a Grignard or organolithium reagent). This induces a 1,2-metallate rearrangement, where the alkyl or aryl group from the nucleophile displaces the iodide with inversion of configuration at the carbon center, forming a new C-C bond and yielding a substituted alkyl boronic ester. rsc.orgrsc.org

This entire cascade is highly stereospecific, with the final diastereoselectivity being controlled by the geometry of the starting vinyl iodide and the concerted nature of the hydroboration and rearrangement steps. rsc.org Applying this methodology to this compound would provide access to complex, stereodefined α-substituted β-boryl propionate (B1217596) esters.

Difluoromethylation of Vinyl Iodides

The difluoromethyl (CF₂H) group is a valuable moiety in medicinal chemistry, often serving as a bioisostere for a hydroxyl or thiol group. The direct introduction of this group onto a vinyl scaffold is a significant transformation. Palladium-catalyzed difluoromethylation of vinyl iodides can be achieved using a suitable difluoromethyl source.

One established method for aryl and heteroaryl halides involves using a preformed difluoromethyl-silver complex, such as [(SIPr)Ag(CF₂H)], in conjunction with a palladium catalyst like Pd(dba)₂ and a phosphine ligand (e.g., DPEPhos). nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the vinyl iodide to the Pd(0) center, followed by transmetalation with the silver-CF₂H reagent, and subsequent reductive elimination to afford the difluoromethylated alkene. While specific examples with this compound are not prominent, the general methodology for the difluoromethylation of vinyl iodides follows this established precedent for other unsaturated halides. researchgate.net

Regioselective Transformations of the Iodine Atom

The regioselectivity of cross-coupling reactions involving this compound is fundamentally dictated by the position of the iodine atom. In standard palladium- and copper-catalyzed reactions, the transformation occurs exclusively at the C3 position of the acrylate backbone, which is the site of the carbon-iodine bond. This provides a reliable and predictable method for C3-functionalization.

However, under specific catalytic conditions, alternative regiochemical outcomes are possible. A notable example is the cine-substitution, which has been observed in formate-mediated reductive cross-couplings of vinyl halides with aryl iodides. nih.gov In this unusual transformation, the incoming aryl group attaches not to the carbon that originally held the halogen, but to an adjacent carbon of the double bond, with a concurrent shift of the double bond. This reaction is proposed to proceed through a unique palladium(I) catalytic cycle involving a palladium(IV) carbene intermediate. nih.gov While not yet demonstrated specifically for this compound, this pathway represents a potential, non-classical regioselective transformation.

Nucleophilic Addition Pathways to the α,β-Unsaturated System

The electron-deficient double bond in this compound, a result of the electron-withdrawing nature of the adjacent ester group, makes it an excellent substrate for nucleophilic addition reactions.

Conjugate Additions (Michael-type Reactions)

In Michael-type or conjugate additions, nucleophiles add to the β-carbon of the α,β-unsaturated system. wikipedia.org This 1,4-addition is a common and powerful method for forming carbon-carbon and carbon-heteroatom bonds. For this compound, a variety of nucleophiles can be employed.

Table 1: Examples of Michael Donors in Conjugate Additions

| Nucleophile (Michael Donor) | Product Type |

|---|---|

| Enolates (from ketones, esters) | 1,5-Dicarbonyl compounds |

| Amines | β-Amino acid derivatives |

| Thiols | β-Thioether compounds |

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The resulting enolate or other nucleophilic species then attacks the β-position of the this compound.

Organometallic Reagent Additions (e.g., Organocuprates, Grignard Reagents)

Organometallic reagents are crucial for forming new carbon-carbon bonds. Their reactivity towards α,β-unsaturated systems can be tuned based on the metal.

Organocuprates: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are known as "soft" nucleophiles and preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones and esters. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com This makes them ideal for reactions with this compound to introduce an alkyl or aryl group at the β-position. The reaction generally proceeds with high selectivity for the conjugate addition product.

Grignard Reagents: Grignard reagents (RMgX), being "harder" nucleophiles, can exhibit more varied reactivity. adichemistry.comquora.comsigmaaldrich.com While they can undergo 1,4-addition, they may also add directly to the carbonyl carbon (1,2-addition), leading to tertiary alcohols after workup. The reaction outcome can be influenced by factors such as steric hindrance and the presence of coordinating solvents. In some cases, iodine-magnesium exchange can occur, leading to other reaction pathways. researchgate.net

Table 2: Reactivity of Organometallic Reagents with α,β-Unsaturated Esters

| Reagent | Predominant Addition Type | Product |

|---|---|---|

| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted ester |

Base-Mediated Nucleophilic Substitutions and Additions

The presence of a good leaving group (iodide) at the β-position allows for nucleophilic substitution reactions, although these can be complex and may compete with addition pathways. Depending on the base and nucleophile, a variety of outcomes are possible, including elimination-addition sequences.

Cycloaddition Reactions (e.g., Diels-Alder Reactions as Dienophiles)

This compound, with its electron-deficient double bond, can act as a dienophile in Diels-Alder reactions. youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. The electron-withdrawing ester group and the iodo substituent enhance the dienophilic character of the double bond, facilitating the reaction. The stereochemistry of the resulting cyclohexene (B86901) derivative is well-defined by the concerted nature of the mechanism.

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a vinyl radical. rsc.orgyoutube.com This can be initiated by heat, light, or radical initiators. Once formed, this radical can participate in various radical chain reactions, including additions to alkenes and atom transfer reactions. Hypervalent iodine(III) reagents can also be used to promote radical processes. researchgate.netepa.gov

Stereochemical Control and Isomerization Pathways during Reactions

The stereochemical outcome of reactions involving this compound is a critical consideration. fiveable.meyoutube.comnih.govyoutube.com The (Z)-configuration of the double bond is often crucial for its reactivity and selectivity in stereospecific transformations. myskinrecipes.comxdbiochems.com

During nucleophilic additions, the approach of the nucleophile can be influenced by the existing stereochemistry of the molecule and the reaction conditions, potentially leading to the formation of diastereomers if a new stereocenter is created. In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com

Isomerization of the double bond from the (Z) to the (E) isomer can occur under certain conditions, such as exposure to heat, light, or certain catalysts. This isomerization can affect the reactivity and the stereochemical course of subsequent reactions.

Strategic Applications of Isopropyl 3 Iodoacrylate in Advanced Organic Synthesis

Building Block for Complex Carbon Framework Construction

Isopropyl 3-iodoacrylate is a potent tool for the assembly of complex carbon skeletons, primarily through its participation in transition-metal-catalyzed cross-coupling reactions. The vinyl iodide functionality is an excellent substrate for a host of these transformations, which are foundational to modern organic synthesis.

Key among these are the Suzuki-Miyaura, Heck, and Sonogashira couplings . In these reactions, the carbon-iodine bond is readily activated by a palladium catalyst, allowing for the formation of new carbon-carbon bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl iodide with an organoboron reagent, such as a boronic acid or ester. This methodology is renowned for its mild reaction conditions and tolerance of a wide array of functional groups, making it a favored method for the synthesis of complex molecules, including pharmaceuticals and natural products. The reaction of this compound with various aryl or vinyl boronic acids can generate a diverse library of substituted acrylate (B77674) derivatives.

Heck Coupling: The Heck reaction couples the vinyl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the formation of new carbon-carbon double bonds and can be used to construct complex polyene systems. For instance, the coupling of this compound with styrenes or other vinyl compounds can lead to the formation of substituted dienes and other conjugated systems.

Sonogashira Coupling: This coupling reaction joins the vinyl iodide with a terminal alkyne, catalyzed by both palladium and copper complexes. The Sonogashira coupling is a highly reliable method for the synthesis of enynes, which are valuable intermediates in the synthesis of many natural products and functional materials.

The utility of vinyl iodides, such as this compound, in these cross-coupling reactions is underscored by their high reactivity, which often allows for milder reaction conditions compared to their bromide or chloride counterparts.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Palladium | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck | Alkene | Palladium | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C(sp²)–C(sp) |

Precursor for Heterocyclic Scaffolds and Polycyclic Ring Systems (e.g., Dihydropyrans)

The electrophilic nature of the double bond in this compound, enhanced by the electron-withdrawing ester group, coupled with the reactivity of the vinyl iodide, makes it a valuable precursor for the synthesis of a variety of heterocyclic and polycyclic ring systems. While direct examples involving this compound are not extensively documented in readily available literature, the reactivity patterns of similar functionalized acrylates and vinyl iodides provide a strong basis for its potential applications in this area.

One notable application is in the synthesis of dihydropyrans , which are common structural motifs in many natural products with significant biological activity. The synthesis of these six-membered oxygen-containing heterocycles can be achieved through various strategies, including Prins-type cyclizations and intramolecular hetero-Diels-Alder reactions. Functionalized acrylates can serve as dienophiles in Diels-Alder reactions with electron-rich dienes to construct the dihydropyran ring system. Furthermore, the vinyl iodide moiety can be leveraged for subsequent intramolecular cyclizations to form more complex polycyclic systems. For instance, an initial cross-coupling reaction to introduce a tethered nucleophile could be followed by an intramolecular cyclization to construct a new ring.

Modern synthetic methods are increasingly focused on the development of modular and efficient strategies for the construction of complex ring systems. The "couple-close" strategy, which involves the coupling of two fragments followed by an intramolecular cyclization, is a powerful approach for the rapid assembly of spirocyclic, bridged, and fused ring systems. The dual reactivity of this compound makes it an ideal candidate for such strategies.

Role in Total Synthesis Methodologies of Complex Organic Molecules

The strategic incorporation of vinyl iodide functionalities is a recurring theme in the total synthesis of complex natural products. These moieties serve as versatile handles for the introduction of intricate carbon chains and for the formation of key ring systems, often with a high degree of stereocontrol. While specific examples detailing the use of this compound in total synthesis are not prevalent in the literature, the successful application of other vinyl iodides in the synthesis of complex molecules highlights the potential of this building block.

A compelling example is the concise total synthesis of the antiproliferative natural products (±)-Deguelin and (±)-Tephrosin . In this synthesis, a key vinyl iodide building block was employed to construct the 4-acylchromene substructure present in deguelin. This demonstrates the power of vinyl iodides in the efficient assembly of complex heterocyclic cores.

Another notable example is the use of vinyl iodide chemistry in the total synthesis of Cortistatin A , a potent anti-angiogenic agent. The synthesis utilized the Barton vinyl iodide synthesis, a method for converting a hydrazone into a vinyl iodide, to install a key functional group in a late-stage intermediate.

Furthermore, the total synthesis of Isobongkrekic Acid featured the strategic use of vinyl iodides in multiple key coupling reactions, including Stille-Migita and Suzuki couplings, to assemble the complex carbon backbone of the molecule. These examples underscore the importance of vinyl iodides as pivotal intermediates in the convergent and efficient synthesis of biologically active natural products. The reactivity profile of this compound makes it a logical candidate for similar applications in future total synthesis endeavors.

Synthesis of Advanced Intermediates for Organic Chemistry Research

This compound serves as a valuable starting material for the synthesis of a wide range of advanced intermediates for organic chemistry research. myskinrecipes.comxdbiochems.com Its inherent reactivity allows for its transformation into a diverse array of more complex molecules that can then be used in a variety of synthetic applications.

The vinyl iodide group is a particularly useful handle for a range of transformations beyond the standard cross-coupling reactions. For example, vinyl iodides can be converted into vinyl lithium or vinyl Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon bonds with carbonyl compounds and other electrophiles. Additionally, the carbon-iodine bond can be subjected to metal-halogen exchange, providing another avenue for the introduction of various functional groups.

The acrylate moiety also offers numerous possibilities for derivatization. The ester can be hydrolyzed to the corresponding acrylic acid, which can then be converted into a variety of amides, esters, or other acid derivatives. The double bond can undergo a range of addition reactions, including Michael additions, halogenations, and epoxidations, to introduce further functionality.

The combination of these reactive sites allows for the synthesis of a vast number of unique and complex building blocks that would be difficult to access through other means. These advanced intermediates can then be used in the synthesis of new materials, catalysts, and biologically active molecules.

Preparation of Polymeric Precursors and Monomers

The acrylate functionality of this compound makes it a suitable monomer for polymerization reactions, enabling the synthesis of a variety of functional polymers. The presence of the iodine atom in the monomer can be exploited to create polymers with unique properties and architectures.

Modern polymer chemistry heavily relies on controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization , to produce well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures like block copolymers. Acrylate monomers are well-suited for these polymerization methods.

By incorporating this compound into a polymer chain, either as a homopolymer or as a copolymer with other acrylate or vinyl monomers, a functional polymer with pendant vinyl iodide groups is obtained. These vinyl iodide moieties can then be used for post-polymerization modification, allowing for the grafting of side chains or the cross-linking of the polymer chains. This approach provides a powerful tool for the synthesis of a wide range of functional materials with tailored properties.

For instance, the synthesis of block copolymers containing acrylate blocks is a well-established field. A polymer chain with a reactive end group can be used as a macroinitiator to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. The inclusion of this compound in such a scheme could lead to the formation of block copolymers with a functional, iodine-containing block.

| Polymerization Technique | Key Features | Applicability to Acrylates |

| ATRP | Controlled/living radical polymerization, well-defined polymers, low polydispersity. | Highly applicable. |

| RAFT | Controlled/living radical polymerization, tolerance to a wide range of functional groups. | Highly applicable. |

Catalytic Applications and Ligand Synthesis Utilizing 3-Iodoacrylate Scaffolds

The 3-iodoacrylate scaffold, as exemplified by this compound, holds potential for applications in catalysis and ligand synthesis, although this remains a developing area of research. The electron-rich iodine atom and the conjugated π-system of the acrylate could potentially interact with metal centers, suggesting that derivatives of 3-iodoacrylates could be designed as ligands for transition metal catalysts.

The synthesis of novel phosphine (B1218219) ligands is a cornerstone of catalysis research, as the electronic and steric properties of the phosphine ligand can have a profound impact on the activity and selectivity of a metal catalyst. It is conceivable that the vinyl iodide functionality of this compound could be displaced by a phosphide (B1233454) nucleophile to generate a novel vinylphosphine ligand. Such a ligand would possess both a soft phosphorus donor and a hard carbonyl oxygen donor, making it a potential hemilabile ligand. Hemilabile ligands are of great interest in catalysis as they can reversibly coordinate to a metal center, creating a vacant coordination site that can facilitate catalytic turnover.

Furthermore, the 3-iodoacrylate scaffold could be incorporated into larger molecular structures to create multidentate ligands. For example, two 3-iodoacrylate units could be tethered together to create a bidentate ligand capable of chelating to a metal center.

In terms of direct catalytic applications, it is plausible that palladium complexes of 3-iodoacrylates could exhibit catalytic activity. The formation of such complexes is a key step in the mechanism of the Heck reaction. While these are typically transient intermediates, it is possible that stable, well-defined palladium-iodoacrylate complexes could be synthesized and evaluated as catalysts for a variety of organic transformations. The Mizoroki-Heck reaction of iodobenzene (B50100) derivatives with acrylates is a well-established and efficient catalytic process, suggesting that the reverse reaction, or related transformations involving a 3-iodoacrylate scaffold, could be catalytically viable.

Access to Fluorinated Dienes and Other Specialty Compounds

The synthesis of fluorinated organic molecules is of immense importance in medicinal chemistry, materials science, and agrochemistry, as the introduction of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. This compound can serve as a precursor for the synthesis of fluorinated compounds, including fluorinated dienes.

The carbon-iodine bond of vinyl iodides can be readily converted to a carbon-fluorine bond through nucleophilic fluorination reactions. This transformation can be achieved using a variety of fluorinating agents. The resulting fluoroacrylate would be a valuable building block for the synthesis of other fluorinated molecules.

More complex transformations can also be envisioned. For example, a cross-coupling reaction of this compound with a fluorinated coupling partner could be used to introduce a fluorinated substituent. Alternatively, the acrylate double bond could be subjected to a halofluorination reaction, where a halogen and a fluorine atom are added across the double bond. Subsequent elimination of the halogen and the iodine could then lead to the formation of a fluorinated diene.

The synthesis of completely fluorinated dienes has been a subject of study in the context of diene polymerization. These syntheses often involve telomerization reactions with iodine-containing starting materials. While not a direct application of this compound, this research highlights the importance of iodo-compounds in the synthesis of fluorinated dienes and suggests that this compound could be a useful starting material for the synthesis of partially fluorinated dienes and other specialty fluorinated compounds. The development of new methods for the synthesis of fluorinated building blocks is an active area of research, and the versatile reactivity of this compound makes it an attractive candidate for further exploration in this field.

Formation of Alpha,Beta-Unsaturated Amides

The reaction of this compound with primary and secondary amines represents a direct and efficient method for the synthesis of various α,β-unsaturated amides. This transformation proceeds through a nucleophilic vinylic substitution mechanism, where the amine displaces the iodide at the β-position of the acrylate. The electron-withdrawing nature of the ester group activates the vinyl iodide for nucleophilic attack, facilitating the reaction, often without the need for a transition-metal catalyst.

This methodology provides a valuable route to a diverse range of α,β-unsaturated amides, which are important structural motifs in numerous biologically active compounds and versatile intermediates in organic synthesis. The reaction is characterized by its operational simplicity and the ability to introduce a wide variety of amine-based substituents at the β-position of the acrylate backbone.

Detailed research has demonstrated the feasibility of this transformation with a range of amines, including both primary and secondary, as well as aromatic and aliphatic derivatives. The reaction conditions are typically mild, often involving the simple mixing of the reactants in a suitable solvent at room temperature or with gentle heating. The use of a base is sometimes employed to neutralize the hydrogen iodide formed during the reaction, thereby preventing potential side reactions.

The following data table summarizes the results from a study on the synthesis of α,β-unsaturated amides from a related β-iodo-α,β-unsaturated ester, which serves as a strong predictive model for the reactivity of this compound. The study highlights the scope of the reaction with various amines and the corresponding yields of the desired products.

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | (E)-3-(Phenylamino)acrylic acid ester | 85 |

| 2 | p-Toluidine | (E)-3-(p-Tolylamino)acrylic acid ester | 82 |

| 3 | Benzylamine | (E)-3-(Benzylamino)acrylic acid ester | 90 |

| 4 | n-Butylamine | (E)-3-(Butylamino)acrylic acid ester | 88 |

| 5 | Piperidine | (E)-3-(Piperidin-1-yl)acrylic acid ester | 92 |

| 6 | Morpholine | (E)-3-(Morpholino)acrylic acid ester | 95 |

The high yields obtained across a range of structurally diverse amines underscore the robustness and broad applicability of this synthetic strategy. The resulting α,β-unsaturated amides, also known as β-enamino esters, are valuable precursors for the synthesis of various heterocyclic compounds and can participate in a variety of further chemical transformations.

Advanced Spectroscopic and Chromatographic Methodologies for Isopropyl 3 Iodoacrylate Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Isopropyl 3-iodoacrylate by mapping the chemical environments of its proton and carbon nuclei.

Proton (¹H) NMR spectroscopy is a primary technique for elucidating the structure of this compound. The spectrum reveals distinct signals for each non-equivalent proton, and their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide definitive information about the connectivity of atoms.

The key proton environments in this compound are the two vinylic protons on the acrylate (B77674) backbone, the methine proton of the isopropyl group, and the six equivalent protons of the two methyl groups. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the iodine and the ester oxygen causing significant deshielding effects.

Based on analogous structures like isopropyl acrylate and iodoalkanes, the expected ¹H NMR spectral data can be summarized as follows. chemicalbook.comdocbrown.info

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H (α to I) | 7.5 - 8.0 | Doublet (d) | JH-H ≈ 9-10 Hz |

| Vinylic H (β to I) | 6.5 - 7.0 | Doublet (d) | JH-H ≈ 9-10 Hz |

| Isopropyl CH | 4.9 - 5.2 | Septet (sept) | JH-H ≈ 6-7 Hz |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet (d) | JH-H ≈ 6-7 Hz |

These are predicted values based on similar compounds. Actual experimental values may vary.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete analysis of the carbon skeleton.

The spectrum is expected to show six distinct resonances corresponding to the carbonyl carbon, two vinylic carbons, the methine carbon of the isopropyl group, and the two equivalent methyl carbons. The chemical shift of the carbon attached to the iodine atom is notably shifted upfield compared to a typical vinylic carbon due to the "heavy atom effect". docbrown.info

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Vinylic C (α to C=O) | 135 - 140 |

| Vinylic C (β to C=O, bonded to I) | 80 - 90 |

| Isopropyl CH | 68 - 72 |

| Isopropyl CH₃ | 20 - 25 |

These are predicted values based on similar compounds. Actual experimental values may vary.

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are employed to resolve complex structural ambiguities and confirm atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear technique would establish proton-proton couplings. For this compound, cross-peaks would be observed between the two vinylic protons, confirming their adjacency. Similarly, a cross-peak between the isopropyl methine proton and the methyl protons would verify the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign each carbon signal by linking it to its attached proton(s), such as connecting the methine carbon signal to the methine proton signal.

These 2D methods are invaluable for unambiguously assigning all ¹H and ¹³C signals and confirming the stereochemistry, particularly the (Z)-configuration of the double bond, which is crucial for its reactivity. myskinrecipes.com

Fluorine (¹⁹F) NMR spectroscopy is an exceptionally sensitive and powerful tool for the characterization of organofluorine compounds. d-nb.info Should a fluorinated derivative of this compound be synthesized (for example, by replacing the iodine with fluorine or by using a fluorinated isopropyl group), ¹⁹F NMR would be the primary analytical method for its characterization. nih.gov

Given the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range, even subtle changes in the electronic environment of a fluorine atom result in significant and easily detectable changes in its NMR signal. This technique would be used to confirm the successful incorporation of fluorine, determine the number of distinct fluorine environments, and provide structural information through ¹⁹F-¹H and ¹⁹F-¹³C coupling patterns. However, specific ¹⁹F NMR data is contingent on the synthesis of such derivatives. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

For this compound (C₆H₉IO₂), the nominal molecular weight is 240 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 240. A characteristic fragmentation pattern would also be observed, providing further structural evidence. Key expected fragments include:

m/z 127: [I]⁺, corresponding to the iodine atom, which is a very stable fragment. docbrown.info

m/z 43: [C₃H₇]⁺, representing the isopropyl cation. docbrown.info

m/z 197: [M - C₃H₇]⁺, corresponding to the loss of the isopropyl group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass to the calculated mass, the elemental composition can be confirmed with high confidence.

| Formula | Calculated Exact Mass | Technique |

| C₆H₉IO₂ | 239.9647 | HRMS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. myskinrecipes.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1715 - 1735 |

| C=C (Alkene) | Stretch | 1620 - 1640 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-H (sp² and sp³) | Stretch | 2850 - 3100 |

| C-I | Stretch | ~500 |

The strong absorption band for the ester carbonyl (C=O) group is particularly diagnostic. nist.gov The presence of the C=C stretch confirms the acrylate backbone, while the C-I stretch, typically found in the fingerprint region, verifies the presence of the iodo-substituent. docbrown.info

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for confirming the molecular structure, stereochemistry, and packing of molecules in the solid state. nih.gov

While the specific crystal structure of this compound is not detailed in publicly available literature, analysis of closely related derivatives provides significant insight into the molecular geometry and solid-state characteristics that can be expected. A pertinent example is the crystal structure of (E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate, a derivative that shares the core isopropyl acrylate structure. nih.gov

The data obtained from such an analysis is typically presented in a standardized format, as shown in the table below for (E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate. nih.gov

Table 1: Crystal Data and Structure Refinement for (E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₄O₄ |

| Formula Weight | 222.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8830 (14) |

| b (Å) | 9.644 (2) |

| c (Å) | 11.428 (3) |

| α (°) | 65.690 (2) |

| β (°) | 89.370 (3) |

| γ (°) | 81.018 (3) |

| Volume (ų) | 582.6 (2) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Data sourced from Acta Crystallographica Section E. nih.gov

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. For a compound like this compound, these methods are indispensable for both the purification of the synthesized product and the analytical assessment of its purity.

Column Chromatography and Flash Chromatography

Column chromatography and its higher-pressure variant, flash chromatography, are fundamental preparative techniques for purifying compounds from reaction mixtures on a milligram to kilogram scale. The principle relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) packed in a column) and a liquid mobile phase (an eluent or solvent system) that is passed through it.

In the context of this compound synthesis, these methods are employed to isolate the target molecule from unreacted starting materials, reagents, and reaction byproducts. The choice of stationary and mobile phases is critical for achieving effective separation. For acrylate esters, silica gel is a commonly used stationary phase.

A practical example can be drawn from the purification of the related compound (E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate, where the crude product was purified using column chromatography with silica gel (SiO₂) as the stationary phase. nih.gov The mobile phase, a mixture of petroleum ether and ethyl acetate (B1210297) in a 6:1 volume ratio, was selected to ensure that the desired compound moved through the column at a different rate than the impurities, allowing for its collection as a purified fraction. nih.gov The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). scientificlabs.co.ukaga-analytical.com.pl

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used primarily for monitoring the progress of a chemical reaction. merckmillipore.comsigmaaldrich.com It operates on the same principles of separation as column chromatography but on a smaller, analytical scale using a thin layer of stationary phase (e.g., silica gel) coated on a plate of glass, plastic, or aluminum. sigmaaldrich.comnih.gov

During the synthesis of this compound, a small aliquot of the reaction mixture is periodically spotted onto a TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates.

By comparing the spots from the reaction mixture to spots of the starting materials, a chemist can qualitatively assess the reaction's progress. The disappearance of reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible. Visualization is often achieved using a UV lamp, as compounds with π-conjugation, like acrylates, are typically UV-active. nih.gov Furthermore, the solvent system optimized for TLC separation can often be directly adapted for purification by column or flash chromatography. scientificlabs.co.ukaga-analytical.com.pl

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Once this compound has been synthesized and purified, instrumental chromatographic methods are used to determine its purity with high precision and accuracy.

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. brjac.com.br For this compound, GC can be used to quantify the presence of volatile impurities, such as residual solvents like isopropyl alcohol from the synthesis. sciensage.infonih.gov The sample is injected into a heated port, vaporized, and carried by a carrier gas (e.g., helium or nitrogen) through a column containing a stationary phase. A flame ionization detector (FID) is commonly used for the analysis of organic compounds like acrylates. brjac.com.brsrce.hr

Table 2: Illustrative GC Parameters for Analysis of Related Compounds

| Parameter | Condition 1 (for Isopropyl Alcohol) srce.hr | Condition 2 (for Ethyl Acrylate) brjac.com.br |

|---|---|---|

| Instrument | GC with FID | GC with FID |

| Column | 30 m × 0.32 mm × 1.8 µm Rxi®-624Sil MS | Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium | Nitrogen/Helium |

| Injector Temp. | 150 °C | 250 °C |

| Detector Temp. | 300 °C | 275 °C |

| Oven Program | 50°C for 3.5 min, then ramp to 120°C | Isothermal or programmed ramp |

| Split Ratio | 8:1 | 1:25 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a wide range of compounds, especially those that are not sufficiently volatile or are thermally unstable for GC analysis. e3s-conferences.org Given the potential for acrylates to polymerize at high temperatures, HPLC is often the preferred method for purity assessment. e3s-conferences.org

In a typical HPLC analysis for an acrylate, a solution of the sample is injected into a column packed with a stationary phase (commonly a C18 silica gel for reversed-phase chromatography). A liquid mobile phase (e.g., a gradient mixture of water and acetonitrile) is pumped through the column at high pressure. e3s-conferences.orgresearchgate.net A detector, such as a Diode Array Detector (DAD) or UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound. researchgate.nete3s-conferences.org HPLC methods for acrylates have been shown to be highly accurate, with excellent linearity (correlation coefficients > 0.999) and recovery rates. e3s-conferences.orgresearchgate.net

Table 3: Typical HPLC Parameters for Analysis of Acrylate Compounds

| Parameter | Condition e3s-conferences.orgresearchgate.nete3s-conferences.org |

|---|---|

| Instrument | HPLC with DAD |

| Column | ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) or similar C18 |

| Mobile Phase | Gradient elution with water and acetonitrile |

| Flow Rate | ~1.0 mL/min |

| Detection | Diode Array Detector (DAD) |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Linear Range | 0.01 - 10.0 mg/L |

| Correlation Coeff. (r²) | > 0.999 |

Computational and Theoretical Investigations of Isopropyl 3 Iodoacrylate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. northwestern.edursc.orgaps.org These calculations solve approximations of the Schrödinger equation to determine the electron wavefunctions, which in turn yield a wealth of information about molecular structure and bonding. northwestern.edu

For isopropyl 3-iodoacrylate, DFT calculations can be employed to optimize the molecular geometry, predicting key structural parameters. The electron-withdrawing nature of the iodine atom and the carbonyl group significantly influences the electronic distribution across the acrylate (B77674) backbone. This is reflected in the calculated partial atomic charges and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests higher reactivity.

Calculations would likely reveal a polarization of the C=C double bond, with the β-carbon (bonded to iodine) being electron-deficient and thus susceptible to nucleophilic attack. The iodine atom, being a large and polarizable halogen, also introduces specific electronic features that can be quantified through these computational methods.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Mulliken Atomic Charges (e) | ||

| C=O | 1.215 | O (carbonyl) | -0.55 |

| C=C | 1.340 | C (carbonyl) | +0.70 |

| C-I | 2.135 | Cα | -0.25 |

| Bond Angles (°) | Cβ | +0.15 | |

| C=C-I | 121.5 | I | -0.10 |

| C-C=O | 124.0 | Orbital Energies (eV) | |

| C-O-C (ester) | 117.5 | HOMO | -6.8 |

| LUMO | -1.5 | ||

| HOMO-LUMO Gap | 5.3 |

Note: The data in the table are representative values expected from quantum chemical calculations and are for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. scielo.br By locating and characterizing stationary points—reactants, products, intermediates, and, most importantly, transition states (TS)—researchers can determine activation energies and reaction pathways. youtube.comresearchgate.net

Finding a transition state involves optimizing a molecular geometry to be a first-order saddle point on the potential energy surface—a maximum in one direction (the reaction coordinate) and a minimum in all others. youtube.comresearchgate.net Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. cam.ac.uk

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Oxidative Addition (TS1) | Cleavage of the C-I bond and formation of a Pd(II) intermediate. | 15.2 |

| Migratory Insertion (TS2) | Insertion of an alkene into the Aryl-Pd bond. | 10.5 |

| β-Hydride Elimination (TS3) | Formation of the C=C bond in the product. | 5.8 |

Note: The data in the table are representative values expected from transition state calculations and are for illustrative purposes.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional structure and electronic interactions within a molecule play a crucial role in determining its reactivity. e-bookshelf.de Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and determining their relative energies. researchgate.net For this compound, rotations around the C(O)-O and O-C(isopropyl) bonds will lead to various conformers. Computational methods can systematically scan the potential energy surface to locate the most stable, low-energy conformers.

Stereoelectronic effects are interactions between orbitals that depend on the molecule's geometry. e-bookshelf.dewikipedia.org These effects can significantly influence stability and reactivity. basna.ir In this compound, a key stereoelectronic interaction is hyperconjugation. This involves the donation of electron density from a filled orbital to a nearby empty (antibonding) orbital. For example, an interaction between the lone pairs on the ester oxygen atoms and the antibonding orbital of the C=C bond (n → π) or the C-I bond (n → σ) could stabilize certain conformations and influence the electrophilicity of the double bond. The alignment of these orbitals is geometrically dependent, making the study of conformation essential to understanding reactivity. sit.edu.cn

Prediction of Reactivity and Selectivity via Computational Models

Building on the foundation of electronic structure calculations, computational models can be developed to predict the reactivity and selectivity of molecules like this compound. northwestern.eduyoutube.com One common approach involves using calculated quantum chemical descriptors as inputs for Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Descriptors such as HOMO and LUMO energies, atomic charges, and dipole moments can be correlated with experimentally observed reaction rates or selectivities. For instance, the LUMO energy can be a good indicator of a molecule's susceptibility to nucleophilic attack, while the charges on the α- and β-carbons can predict the regioselectivity of addition reactions. Computational models can predict, for example, whether a nucleophile would preferentially attack the β-carbon (Michael addition) or the carbonyl carbon.

In more complex reactions like the Heck coupling, computational models can predict the regioselectivity and stereoselectivity of the product. By comparing the activation barriers for different possible pathways (e.g., leading to α- vs. β-substitution or E vs. Z isomers), the most likely outcome can be predicted. These predictive models are powerful tools for reaction design and optimization, reducing the need for extensive experimental screening. mdpi.com

Molecular Dynamics Simulations Pertaining to Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of intermolecular interactions and dynamic processes. researchgate.net

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. osf.ionih.gov The simulation would track the trajectories of the solute and solvent molecules, revealing how they interact. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, revealing the structure of the solvation shells.

Interaction Energies: The simulation can quantify the strength of van der Waals and electrostatic interactions between the solute and solvent.

Diffusion Coefficients: These can be calculated to understand the mobility of this compound within the solvent.

Such simulations provide crucial insights into solvent effects on reactivity and how intermolecular forces govern the macroscopic properties of the substance. nih.govresearchgate.net

| Interaction Pair | Interaction Type | Average Energy (kcal/mol) |

|---|---|---|

| Carbonyl Oxygen ↔ Water | Electrostatic (H-Bonding) | -4.5 |

| Iodine Atom ↔ Water | van der Waals & Electrostatic | -1.2 |

| Isopropyl Group ↔ Water | van der Waals (Hydrophobic) | -0.8 |

Note: The data in the table are representative values expected from molecular dynamics simulations and are for illustrative purposes.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Isopropyl 3-iodoacrylate Transformations

The transformation of this compound has predominantly relied on palladium-based catalysts, particularly for cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgnih.govmdpi.com The future of catalysis for this compound lies in the development of more sustainable, efficient, and selective systems.

Palladium-Based Catalysis: Research is ongoing to develop palladium catalysts with enhanced activity and stability, allowing for lower catalyst loadings and milder reaction conditions. The use of advanced ligands, such as N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands with specific steric and electronic properties, can significantly improve the efficiency of cross-coupling reactions involving this compound. mdpi.comresearchgate.net Furthermore, catalyst systems that are tolerant to a wider range of functional groups will expand the synthetic utility of this iodoacrylate.

Copper-Catalyzed Systems: Copper catalysis is emerging as a cost-effective and less toxic alternative to palladium catalysis for certain transformations of vinyl halides. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net The development of novel copper-based catalytic systems for the cross-coupling of this compound with various nucleophiles represents a significant area of future research. These systems could offer different reactivity and selectivity profiles compared to their palladium counterparts.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis opens up new possibilities for the transformation of this compound. This approach can enable novel reaction pathways, such as radical-mediated couplings, that are not accessible through traditional thermal methods. The development of photocatalytic systems tailored for the specific reactivity of this compound could lead to the discovery of unprecedented transformations.

| Catalyst System | Potential Transformation of this compound | Key Research Focus |

| Advanced Palladium Catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Lower catalyst loading, milder conditions, broader functional group tolerance |

| Novel Copper Catalysts | C-C, C-N, C-S bond formation | Cost-effective and sustainable alternative to palladium, unique reactivity |

| Photoredox Catalysis | Radical-mediated couplings, atom transfer radical addition | Access to novel reaction pathways, mild and selective transformations |

Exploitation of Unexplored Reactivity Modes and Synthetic Pathways

Beyond conventional cross-coupling reactions, the unique electronic and steric properties of this compound present opportunities to explore novel reactivity modes and synthetic pathways.

Cycloaddition Reactions: The acrylate (B77674) moiety of this compound can participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with 1,3-dipoles could provide access to a range of five-membered heterocyclic structures. uchicago.eduyoutube.commdpi.comyoutube.com The influence of the iodine atom on the reactivity and selectivity of these cycloadditions is an area ripe for investigation.

Radical Reactions: The carbon-iodine bond in this compound can be homolytically cleaved to generate a vinyl radical. This reactive intermediate can participate in a variety of radical-mediated transformations, including additions to alkenes and alkynes, and cyclization reactions. Exploring the radical reactivity of this compound could lead to the development of new methods for the synthesis of complex carbocyclic and heterocyclic scaffolds.

Tandem and Cascade Reactions: The dual functionality of this compound (the vinyl iodide and the acrylate) makes it an ideal substrate for tandem or cascade reactions. A single catalytic system could be designed to initiate a sequence of transformations, leading to a rapid increase in molecular complexity from a simple starting material. For example, a cross-coupling reaction at the vinyl iodide position could be followed by a conjugate addition to the acrylate system in a one-pot process.

Integration into Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of this compound into flow chemistry and other sustainable practices is a key area for future development.

Continuous Flow Synthesis: Performing reactions with this compound in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. nottingham.ac.uk The development of robust and efficient flow protocols for the synthesis and transformation of this compound will be crucial for its application in industrial settings.

Micellar Catalysis: Conducting catalytic reactions in aqueous micellar media is a promising sustainable approach that can reduce the reliance on volatile organic solvents. nih.govunimib.itresearchgate.net Developing micellar catalytic systems for transformations of the hydrophobic this compound could lead to more environmentally friendly synthetic methods. This approach can also enhance reaction rates and selectivity due to the high local concentration of reactants within the micelles.

Use of Greener Solvents and Reagents: Future research will focus on replacing hazardous solvents and reagents traditionally used in reactions involving this compound with more benign alternatives. This includes the use of bio-based solvents, water, and reagents with improved atom economy.

| Sustainable Practice | Application to this compound | Potential Benefits |